molecular formula C9H9ClN4 B8430706 4-(1-Methyltetrazol-5-yl)benzyl chloride CAS No. 220875-89-8

4-(1-Methyltetrazol-5-yl)benzyl chloride

Cat. No. B8430706
M. Wt: 208.65 g/mol
InChI Key: LNQNHFJDNQJCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08124629B2

Procedure details

To a suspension of 4-(chloromethyl)-N-methyl-benzamide (50 mmol) in toluene (200 mL) was added thionyl chloride (29.1 mL, 400 mmol) at room temperature. The resulting suspension was heated at reflux for 15 hours. The reaction mixture was cooled to room temperature and then concentrated under vacuum. The residue was azeotroped with toluene and dried under high vacuum. To a suspension of sodium azide (4.55 g, 70 mmol) in acetonitrile (100 mL) was added chlorotrimethylsilane (9.15 mL, 73.4 mmol) at room temperature and the suspension was stirred for 1.5 hours. The reaction mixture was cooled to −10° C. and the above crude imidoyl chloride (50 mmol) in acetonitrile (65 mL) was added over 5 minutes. The mixture was stirred for 2 hours at 0° C. and then stirred at room temperature for 15 hours. The reaction mixture was diluted with water and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave a light yellow solid which was dissolved in hexanes-ethyl acetate (220 mL, 11:9 ratio) at 60-70° C. The resulting solution was stored in the refrigerator overnight and the precipitated solids were collected by filtration and washed with hexanes. After drying in air, 4-(1-methyltetrazol-5-yl)benzyl chloride was isolated as 6.26 g (60%) of a white solid. 1H NMR (300 MHz, CDCl3) δ ppm 7.76 (d, J=8.2 Hz, 2 H), 7.61 (d, J=8.2 Hz, 2 H), 4.67 (s, 2 H), 4.20 (s, 3 H). HRMS (ES+) cald. for C9H9ClN4 [(M+H)+] 209.0589, obsd. 209.0588.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
29.1 mL
Type
reactant
Reaction Step Three
Quantity
4.55 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
9.15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
imidoyl chloride
Quantity
50 mmol
Type
reactant
Reaction Step Six
Quantity
65 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([NH:9][CH3:10])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[N-:17]=[N+:18]=[N-:19].[Na+].Cl[Si](C)(C)C>C1(C)C=CC=CC=1.C(#N)C.O>[CH3:10][N:9]1[C:7]([C:6]2[CH:11]=[CH:12][C:3]([CH2:2][Cl:1])=[CH:4][CH:5]=2)=[N:19][N:18]=[N:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
ClCC1=CC=C(C(=O)NC)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
29.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
4.55 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
9.15 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Six
Name
imidoyl chloride
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 0° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave a light yellow solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in hexanes-ethyl acetate (220 mL, 11:9 ratio) at 60-70° C
CUSTOM
Type
CUSTOM
Details
was stored in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
After drying in air

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1N=NN=C1C1=CC=C(CCl)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.